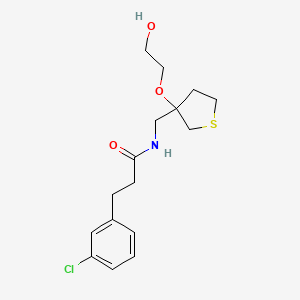![molecular formula C12H12N4O2S B2460365 2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid CAS No. 860785-73-5](/img/structure/B2460365.png)
2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid, or simply 2-AIPTA, is a synthetic organic compound that has been the subject of recent research in the field of medicinal chemistry. It is a novel small molecule that exhibits anti-inflammatory and antitumor activities, and is currently being investigated for its potential therapeutic applications. 2-AIPTA is a member of the thiazol-5-ylacetic acid family, and is composed of two aromatic rings connected to a thiazole ring and an acetic acid moiety.
Applications De Recherche Scientifique
2-AIPTA has been studied for its potential therapeutic applications in both in vitro and in vivo studies. In vitro studies have shown that 2-AIPTA has anti-inflammatory and antitumor activities, and is effective at inhibiting the growth of cancer cells. It has also been shown to possess anti-angiogenic, anti-oxidative, and anti-apoptotic properties. In vivo studies have demonstrated that 2-AIPTA has anti-inflammatory and antitumor effects in animal models.
Mécanisme D'action
Target of Action
The compound, 2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid, is a derivative of thiazole . Thiazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Some thiazole derivatives, like voreloxin, have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. For instance, some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities . .
Avantages Et Limitations Des Expériences En Laboratoire
2-AIPTA has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and store. Additionally, it is relatively stable and non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to consider. 2-AIPTA is a synthetic compound and is not found in nature, making it difficult to obtain in large quantities. Additionally, its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Orientations Futures
There are several potential future directions for research on 2-AIPTA. First, further studies are needed to elucidate its exact mechanism of action. Additionally, further studies are needed to investigate its potential therapeutic applications in different contexts. Finally, further research is needed to investigate its potential side effects and toxicity.
Méthodes De Synthèse
2-AIPTA can be synthesized in a two-step process. The first step involves the condensation of 4-amino-5-chloro-2-methylthiazole and 4-amino-2-methoxybenzaldehyde to form 4-amino-5-chloro-2-methyl-1,3-thiazole-4-carboxaldehyde. This compound is then reacted with 2-amino-1-methyl-1-phenylpropan-1-one to form 2-AIPTA. This synthesis method has been reported to yield the desired compound in good to excellent yields.
Propriétés
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c13-11(14)16-12-15-10(7-4-2-1-3-5-7)8(19-12)6-9(17)18/h1-5H,6H2,(H,17,18)(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIURDQDFVXXPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N=C(N)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2460282.png)

![Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate](/img/structure/B2460286.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2460287.png)





![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)